![molecular formula C9H6F6O3 B1396014 (3,5-Bis(trifluoromethoxy)phenyl)methanol CAS No. 1121586-22-8](/img/structure/B1396014.png)
(3,5-Bis(trifluoromethoxy)phenyl)methanol
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Overview
Description
“(3,5-Bis(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C9H6F6O3 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of “(3,5-Bis(trifluoromethoxy)phenyl)methanol” has been described in several studies. For example, one efficient synthetic process was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate .
Molecular Structure Analysis
The molecular structure of “(3,5-Bis(trifluoromethoxy)phenyl)methanol” is characterized by the presence of two trifluoromethoxy groups attached to the phenyl ring . The exact mass of the molecule is 276.02211302 g/mol .
Chemical Reactions Analysis
“(3,5-Bis(trifluoromethoxy)phenyl)methanol” is involved in various chemical reactions. For instance, it has been used as a hydrogen donor in synergistic extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .
Physical And Chemical Properties Analysis
“(3,5-Bis(trifluoromethoxy)phenyl)methanol” has a molecular weight of 276.13 g/mol . It has one hydrogen bond donor count and nine hydrogen bond acceptor counts . The topological polar surface area of the molecule is 38.7 Ų .
Scientific Research Applications
Organic Transformations
This compound is extensively used in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is particularly used ubiquitously in H-bond catalysts .
Synthesis of Aprepitant
®-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate derived from this compound, is crucial for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting .
Preparation of Brominated Compounds
An improved method for the efficient bromination of 3,5-bis(trifluoromethyl)benzene has been developed from precursors related to this compound. This process is significant for safely preparing potentially explosive trifluoromethylphenyl Grignard reagents .
Pharmaceutical Synthesis
Optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol have been shown to be versatile in pharmaceutical synthesis. For example, ®-3,5-BTPE is used for compounding NK1 antagonists, and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agents .
Production of Selinexor
The mechanism for producing selinexor, an anti-cancer drug, begins with a derivative of this compound—3,5-bis(trifluoromethyl)benzonitrile. This showcases its role in the synthesis pathway of complex pharmaceuticals .
Antimicrobial Studies
Derivatives of this compound have been designed and synthesized for antimicrobial studies. They are being explored as potential novel antibiotics to tackle antibiotic-resistant bacterial infections such as Enterococci and MRSA .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively as organocatalysts in organic chemistry . They activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets through hydrogen bonding . This interaction can activate substrates and stabilize developing negative charges, facilitating various organic transformations .
Biochemical Pathways
Similar compounds have been used to promote organic transformations, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been used in a variety of environments, suggesting that they may be relatively stable and effective under a range of conditions .
properties
IUPAC Name |
[3,5-bis(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)17-6-1-5(4-16)2-7(3-6)18-9(13,14)15/h1-3,16H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGQPWWIBDHPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703897 |
Source
|
Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(trifluoromethoxy)phenyl)methanol | |
CAS RN |
1121586-22-8 |
Source
|
Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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